

## Comparative pharmacokinetics of different Butamirate salt formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Butamirate |           |  |  |  |
| Cat. No.:            | B195433    | Get Quote |  |  |  |

# **Comparative Pharmacokinetics of Butamirate Citrate Formulations**

A detailed analysis of the pharmacokinetic profiles of different oral formulations of **butamirate** citrate, a non-opioid centrally acting cough suppressant.

While **butamirate** is available in different salt forms, including citrate and phosphate, publicly available pharmacokinetic data predominantly focuses on **butamirate** citrate. Extensive literature searches did not yield comparative pharmacokinetic studies between **butamirate** citrate and other **butamirate** salts. This guide, therefore, provides a comprehensive comparison of the pharmacokinetic profiles of two different oral formulations of **butamirate** citrate: a syrup and a sustained-release tablet.

### **Executive Summary**

**Butamirate** citrate is rapidly and completely absorbed after oral administration.[1][2] The primary metabolite, 2-phenylbutyric acid, is quantifiable in plasma and is used to determine the pharmacokinetic parameters of the parent compound.[3][4] Studies show that different formulations of **butamirate** citrate, such as syrup and tablets, exhibit comparable bioavailability.[3][4]



# Data Presentation: Pharmacokinetic Parameters of Butamirate Citrate Formulations

The following table summarizes the key pharmacokinetic parameters for different formulations of **butamirate** citrate, primarily focusing on its major metabolite, 2-phenylbutyric acid.

| Formulation                     | Dose   | Cmax<br>(µg/mL) | Tmax (h) | AUC₀-∞<br>(μg·h/mL) | Half-life (t½)<br>(h) |
|---------------------------------|--------|-----------------|----------|---------------------|-----------------------|
| Syrup (Test)                    | 45 mg  | 1.77            | 1.1      | 46.9                | 28                    |
| Syrup<br>(Reference)            | 45 mg  | 1.86            | 1.5      | 50.4                | 26                    |
| Tablet (Test)                   | 45 mg  | 1.88            | 1.1      | 54.7                | 27                    |
| Solution<br>(Reference)         | 45 mg  | 1.94            | 1.1      | 54.5                | 26                    |
| Syrup                           | 150 mg | 6.4             | 1.5      | Not Reported        | ~6                    |
| Sustained-<br>Release<br>Tablet | 50 mg  | Not Reported    | 9        | Not Reported        | ~13                   |

Data for 45 mg formulations are from a bioequivalence study and refer to the metabolite 2-phenylbutyric acid.[3][4] Data for the 150 mg syrup and 50 mg sustained-release tablet are from separate sources.[2][5][6]

### **Experimental Protocols**

A representative experimental design for assessing the pharmacokinetics of **butamirate** citrate formulations is a randomized, two-way crossover study.[3][4]

#### Study Design:

• Participants: Healthy adult volunteers.[3][4]



- Treatments: Single oral administration of test and reference formulations of butamirate citrate (e.g., 45 mg).[3][4]
- Washout Period: A one-week washout period is maintained between the two treatment periods.[3][4]
- Blood Sampling: Blood samples are collected at predetermined intervals, typically before dosing and at multiple time points up to 96 hours post-administration.[3][4]
- Analytical Method: The plasma concentrations of the main metabolite, 2-phenylbutyric acid, are determined using a validated analytical method, such as reversed-phase highperformance liquid chromatography (HPLC) with UV detection.[3][4]

# Visualizations Experimental Workflow for a Comparative Pharmacokinetic Study









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mims.com [mims.com]
- 2. pharmasia.com.bd [pharmasia.com.bd]
- 3. Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. [Butamirate citrate in control of cough in respiratory tract inflammation] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative pharmacokinetics of different Butamirate salt formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195433#comparative-pharmacokinetics-of-different-butamirate-salt-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com